molecular formula C23H18FNO4 B8271393 Fmoc-4-fluoro-l-phenylglycine CAS No. 872359-16-5

Fmoc-4-fluoro-l-phenylglycine

Cat. No.: B8271393
CAS No.: 872359-16-5
M. Wt: 391.4 g/mol
InChI Key: UUEGPRZUDVECNF-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-fluoro-L-phenylglycine is a biochemical used for proteomics research . It is an analog of Alanine, Glycine, Valine, and Leucine . The molecular formula is C23H18FNO4 and the molecular weight is 391.4 .


Synthesis Analysis

The synthesis of Fmoc-phenylglycine involves L-(+)-α-phenylglycine (1 mM) and Fmoc Chloride (1.2 mM) added to a 1.5 mL mixture of tap water and ethanol (3:1) and kept at 60 °C under continuous stirring . The reaction was monitored by RP-HPLC at 215 nm wavelength .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C23H18FNO4 . The canonical SMILES string representation is FC=1C=CC (=CC1) [C@@H] (C (O)=O)NC (=O)OCC2c3ccccc3-c4ccccc24 .


Chemical Reactions Analysis

This compound is used in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 391.4 and a molecular formula of C23H18FNO4 . It is recommended to be stored at 2-8°C .

Mechanism of Action

The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Future Directions

Fmoc-4-fluoro-L-phenylglycine has broad applications in medicinal chemistry . It is an important building block within various antimicrobial peptides, such as streptogramins or glycopeptides . It also plays an important role as a peptidic building block in the development of novel pharmaceutical drugs and biologically active compounds .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEGPRZUDVECNF-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142465
Record name (alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872359-16-5
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872359-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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